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molecular formula C13H13NO2S B8436562 2-Methyl-4-p-tolyl-thiazole-5-carboxylic acid methyl ester

2-Methyl-4-p-tolyl-thiazole-5-carboxylic acid methyl ester

Cat. No. B8436562
M. Wt: 247.31 g/mol
InChI Key: LHAPDFPVIFCXHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08236964B2

Procedure details

2-Methyl-4-p-tolyl-thiazole-5-carboxylic acid methyl ester (2.67 mmol) and solid KOH (5.35 mmol) were dissolved in ethanol (1.04 mL) and water (0.26 mL) and heated under reflux for 3 hours. After cooling, the solvent was evaporated under reduced pressure and ice water was added to the residue, followed by washing with hexane. The aqueous layer was acidified with 1N aq. HCl and the crystals thus precipitated were collected by filtration, washed with water and then dried to provide 2-methyl-4-p-tolyl-thiazole-5-carboxylic acid. LC-MS: tR=0.83 min; [m+H]+=234.02.
Quantity
2.67 mmol
Type
reactant
Reaction Step One
Name
Quantity
5.35 mmol
Type
reactant
Reaction Step One
Quantity
1.04 mL
Type
solvent
Reaction Step One
Name
Quantity
0.26 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[S:9][C:8]([CH3:10])=[N:7][C:6]=1[C:11]1[CH:16]=[CH:15][C:14]([CH3:17])=[CH:13][CH:12]=1)=[O:4].[OH-].[K+].O>C(O)C>[CH3:10][C:8]1[S:9][C:5]([C:3]([OH:4])=[O:2])=[C:6]([C:11]2[CH:12]=[CH:13][C:14]([CH3:17])=[CH:15][CH:16]=2)[N:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.67 mmol
Type
reactant
Smiles
COC(=O)C1=C(N=C(S1)C)C1=CC=C(C=C1)C
Name
Quantity
5.35 mmol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
1.04 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.26 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure and ice water
ADDITION
Type
ADDITION
Details
was added to the residue
WASH
Type
WASH
Details
by washing with hexane
CUSTOM
Type
CUSTOM
Details
the crystals thus precipitated
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CC=1SC(=C(N1)C1=CC=C(C=C1)C)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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